molecular formula C11H18ClN3O3S B6983131 5-Chloro-1,3-dimethyl-4-(3-propan-2-yloxyazetidin-1-yl)sulfonylpyrazole

5-Chloro-1,3-dimethyl-4-(3-propan-2-yloxyazetidin-1-yl)sulfonylpyrazole

Cat. No.: B6983131
M. Wt: 307.80 g/mol
InChI Key: FXYSAFAEDOFDSS-UHFFFAOYSA-N
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Description

5-Chloro-1,3-dimethyl-4-(3-propan-2-yloxyazetidin-1-yl)sulfonylpyrazole is a synthetic organic compound that belongs to the class of pyrazoles This compound is characterized by its unique structure, which includes a chloro group, a dimethyl group, and a sulfonylpyrazole moiety

Properties

IUPAC Name

5-chloro-1,3-dimethyl-4-(3-propan-2-yloxyazetidin-1-yl)sulfonylpyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18ClN3O3S/c1-7(2)18-9-5-15(6-9)19(16,17)10-8(3)13-14(4)11(10)12/h7,9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYSAFAEDOFDSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1S(=O)(=O)N2CC(C2)OC(C)C)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1,3-dimethyl-4-(3-propan-2-yloxyazetidin-1-yl)sulfonylpyrazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of a suitable hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Sulfonylation: The sulfonyl group can be introduced using sulfonyl chlorides in the presence of a base such as pyridine.

    Azetidine ring formation: This step involves the reaction of an appropriate azetidine derivative with the pyrazole intermediate under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1,3-dimethyl-4-(3-propan-2-yloxyazetidin-1-yl)sulfonylpyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of the corresponding alcohol or amine derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

5-Chloro-1,3-dimethyl-4-(3-propan-2-yloxyazetidin-1-yl)sulfonylpyrazole has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-Chloro-1,3-dimethyl-4-(3-propan-2-yloxyazetidin-1-yl)sulfonylpyrazole involves its interaction with specific molecular targets. These targets may include enzymes or receptors that are involved in various biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-1,3-dimethylpyrazole: Lacks the sulfonyl and azetidine groups, making it less complex.

    1,3-Dimethyl-4-(3-propan-2-yloxyazetidin-1-yl)sulfonylpyrazole: Similar structure but without the chloro group.

    5-Chloro-1,3-dimethyl-4-sulfonylpyrazole: Lacks the azetidine group.

Uniqueness

5-Chloro-1,3-dimethyl-4-(3-propan-2-yloxyazetidin-1-yl)sulfonylpyrazole is unique due to the presence of both the sulfonyl and azetidine groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

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